molecular formula C8H12BNO2 B10757671 Phenylalanine boronic acid

Phenylalanine boronic acid

Cat. No.: B10757671
M. Wt: 165.00 g/mol
InChI Key: OAZCLPVPUZOYGA-QMMMGPOBSA-N
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Description

Phenylalanine boronic acid is a boron-containing amino acid derivative. It is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. The presence of both the amino acid and boronic acid functionalities in a single molecule allows it to participate in a wide range of chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylalanine boronic acid can be synthesized through several methods. One common approach involves the coupling of phenylalanine with boronic acid derivatives. This can be achieved through the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under reflux conditions.

Another method involves the direct introduction of the boronic acid group into phenylalanine. This can be done by reacting phenylalanine with boron reagents under specific conditions . For example, the reaction of phenylalanine with boron trichloride in the presence of a base can yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is commonly employed due to its efficiency and scalability. Additionally, solid-phase peptide synthesis methods can be used to produce peptide boronic acids, including this compound, on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction can produce various substituted phenylalanine derivatives, while oxidation reactions can yield boronic esters or borates .

Mechanism of Action

Comparison with Similar Compounds

Phenylalanine boronic acid can be compared with other boronic acid derivatives, such as:

This compound is unique due to its combination of amino acid and boronic acid functionalities, which allows it to participate in a broader range of chemical and biological interactions compared to other boronic acid derivatives.

Properties

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

[(1R)-1-amino-2-phenylethyl]boronic acid

InChI

InChI=1S/C8H12BNO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,11-12H,6,10H2/t8-/m0/s1

InChI Key

OAZCLPVPUZOYGA-QMMMGPOBSA-N

Isomeric SMILES

B([C@H](CC1=CC=CC=C1)N)(O)O

Canonical SMILES

B(C(CC1=CC=CC=C1)N)(O)O

Origin of Product

United States

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